4-(4-Cyanophenyl)-2-methoxybenzoic acid

Catalog No.
S6684328
CAS No.
1261977-86-9
M.F
C15H11NO3
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Cyanophenyl)-2-methoxybenzoic acid

CAS Number

1261977-86-9

Product Name

4-(4-Cyanophenyl)-2-methoxybenzoic acid

IUPAC Name

4-(4-cyanophenyl)-2-methoxybenzoic acid

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C15H11NO3/c1-19-14-8-12(6-7-13(14)15(17)18)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,18)

InChI Key

MUHQTVMIZWJBLT-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)C(=O)O

Ligand Design and Material Science:

The molecule possesses a carboxylic acid group (COOH) and a methoxy group (OCH3), which are common functional groups for binding to metal ions. This property makes 4-(4-CN)-Ph-2-MeO-benzoic acid a candidate for designing new ligands for metal complexes. These complexes could find applications in catalysis, molecular recognition, and material science. Additionally, the cyano group (CN) can participate in π-π stacking interactions, potentially useful in the design of new functional materials [].

Medicinal Chemistry and Drug Discovery:

The combination of aromatic rings and functional groups in 4-(4-CN)-Ph-2-MeO-benzoic acid presents a scaffold for exploring potential biological activities. Similar structures have been reported to exhibit anti-inflammatory, anti-cancer, and analgesic properties [, ]. Further research is needed to determine if 4-(4-CN)-Ph-2-MeO-benzoic acid possesses similar bioactivities or can be modified to target specific diseases.

Due to its functional groups. The cyano group is particularly reactive due to its ability to form conjugates and participate in electrophilic substitutions. For instance:

  • Click Chemistry: This compound can undergo click reactions where the cyano group reacts with alkyne groups under copper catalysis, forming triazoles .
  • Hydrolysis: As a carboxylic acid derivative, it can undergo hydrolysis to release the corresponding salt or free acid depending on the conditions .
  • Substitution Reactions: The methoxy group can undergo nucleophilic substitution reactions where it might be replaced by other groups under appropriate conditions .

3. Biological Activity

While detailed biological activity data for this specific compound are not extensively documented, its structural similarity to known bioactive compounds suggests potential interactions with various cellular pathways:

  • Pharmacophore Analysis: Compounds containing a cyano and an aromatic ring often exhibit pharmacological activities such as inhibition of enzymes or receptors involved in metabolic processes or disease states like cancer

    Several methods could potentially synthesize 4-(4-cyanophenyl)-2-methoxybenzoic acid, leveraging different starting materials and reaction conditions:

    • Ullmann Coupling: Using aryl halides and boronic acids in Ullmann coupling reactions might provide access to this compound through cross-coupling mechanisms .
    • Substitution Reactions: Starting from chlorinated precursors and using nucleophilic substitution reactions could yield the required functionalized intermediate before finalizing with carboxylation .
    • Multistep Syntheses: More complex routes involving multiple steps such as bromination followed by diazotization and subsequent cyclization may also be feasible but would likely involve more intricate procedures .

    5.

Given its structural uniqueness, this compound could have applications across various fields including organic synthesis intermediates or potential pharmaceutical agents if proven active against specific targets:

  • Intermediates for Organic Synthesis: Its reactive functionalities make it useful as an intermediate in synthesizing more complex molecules with desired properties .
  • Pharmaceutical Intermediates: If shown to exhibit significant biological activities, it might serve as a lead structure for developing new drugs targeting specific diseases

    XLogP3

    2.8

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    1

    Exact Mass

    253.07389321 g/mol

    Monoisotopic Mass

    253.07389321 g/mol

    Heavy Atom Count

    19

Dates

Last modified: 11-23-2023

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